Boc-6-methyl-DL-tryptophan
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Overview
Description
Boc-6-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a methyl group at the 6-position and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and as a biochemical tool in research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-6-methyl-DL-tryptophan typically involves the protection of the amino group of 6-methyl-DL-tryptophan with a Boc group. This can be achieved by reacting 6-methyl-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: Boc-6-methyl-DL-tryptophan can undergo various chemical reactions, including:
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Oxaziridine reagents in the presence of a suitable oxidant.
Reduction: Trifluoroacetic acid or other strong acids.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Indole-based alkaloid derivatives.
Reduction: 6-methyl-DL-tryptophan.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Boc-6-methyl-DL-tryptophan is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Boc-6-methyl-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The Boc group provides protection during peptide synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the free amine, allowing the compound to participate in further biochemical interactions .
Comparison with Similar Compounds
- Boc-4-methyl-DL-tryptophan
- Boc-6-fluoro-DL-tryptophan
- Fmoc-5-methoxy-L-tryptophan
- Fmoc-5-fluoro-DL-tryptophan
- Fmoc-5-hydroxy-L-tryptophan
Comparison: Boc-6-methyl-DL-tryptophan is unique due to the presence of the methyl group at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity. Compared to other Boc-protected tryptophan derivatives, it offers distinct steric and electronic properties that can be advantageous in specific synthetic and research applications .
Properties
IUPAC Name |
3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBNXYBBPLKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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